4-(5-Bromofuran-2-yl)-6-chloropyrimidine
Description
Properties
IUPAC Name |
4-(5-bromofuran-2-yl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWTHNHISHZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(5-Bromofuran-2-yl)-6-chloropyrimidine is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. The AHR is known to be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism.
Mode of Action
This compound acts as a competitive antagonist of AHR. Upon activation by other compounds such as β-naphthoflavone (BNF) or TCDD, this compound prevents AHR nuclear translocation. This means that it prevents AHR from moving into the nucleus of the cell, where it would normally act to regulate gene expression.
Biochemical Pathways
It is known that the modulation of the canonical pathway of ahr occurs during several chronic diseases. Therefore, it is likely that this compound, through its antagonistic action on AHR, could potentially affect these pathways and their downstream effects.
Result of Action
Its antagonistic action on ahr suggests that it could potentially interfere with the normal function of this receptor, affecting the regulation of gene expression within the cell.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other AHR ligands in the environment could potentially affect the compound’s ability to antagonize the AHR. Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect the stability of the compound.
Biological Activity
4-(5-Bromofuran-2-yl)-6-chloropyrimidine (BCP) is a heterocyclic compound characterized by a pyrimidine ring substituted with a bromofuran moiety and a chlorine atom. Its molecular formula is . The unique structural features of BCP position it as a promising candidate for various biological applications, particularly in medicinal chemistry.
Synthesis
BCP can be synthesized through several methods, notably via condensation reactions involving 2-amino-5-bromofuran and chloropyrimidine derivatives. Optimizing reaction conditions and catalysts is crucial for enhancing yield and purity.
Biological Activity Overview
Research indicates that BCP exhibits several biological activities, particularly in the following areas:
- Anticancer Properties : BCP and structurally similar compounds have shown potential as kinase inhibitors and in anticancer therapies. The presence of halogen atoms may enhance interactions with biological targets, leading to significant pharmacological effects.
- Antimicrobial Activity : Preliminary studies suggest that BCP could possess antimicrobial properties, although specific data on its efficacy against various pathogens is still emerging .
- Molecular Docking Studies : Computational studies indicate that BCP interacts favorably with certain protein targets, suggesting its potential as a lead compound in drug development. These interactions typically involve hydrogen bonding and hydrophobic interactions, which are critical for binding affinity.
Anticancer Activity
A study demonstrated that BCP analogs exhibit potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involves the modulation of cellular pathways leading to apoptosis .
Antimicrobial Efficacy
Research has indicated that compounds similar to BCP possess significant antimicrobial activity against various bacterial strains. For instance, compounds with similar pyrimidine structures were evaluated for their minimum inhibitory concentration (MIC) against E. coli and B. cereus, showing promising results .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Contains two chlorine atoms and a bromophenyl group | Enhanced reactivity due to multiple halogens |
| 2-Amino-4-(5-bromofuran-2-yl)pyrimidine | Amino group substitution at position 2 | Potentially increased biological activity |
| 6-Chloro-4-(bromophenyl)pyrimidine | Substituted at position 6 with a bromophenyl group | Focus on specific aromatic interactions |
This table highlights the unique substitution pattern of BCP compared to other compounds, influencing its reactivity and biological properties.
The biological activities of BCP are hypothesized to involve its interaction with DNA or specific proteins, leading to enzyme inhibition or receptor modulation. This mechanism underpins its potential efficacy in therapeutic applications.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
Key Observations :
- Bromofuran vs. Thiophene/Pyrazole : The bromofuran group in the target compound is less electron-rich than thiophene but more planar than pyrazole, affecting π-π stacking interactions in crystal structures .
- Amino vs. Halogen Substituents: Amino groups (e.g., in 5-Bromo-2-chloropyrimidin-4-amine) enhance hydrogen bonding, improving crystallinity, whereas halogens (Cl, Br) promote electrophilic reactivity .
Key Observations :
Physicochemical and Structural Properties
Key Observations :
- Hydrogen Bonding: Amino-substituted derivatives (e.g., ) exhibit stronger intermolecular interactions than halogenated analogs, impacting solubility and melting points .
- Planarity : The pyrimidine ring in bromofuran and bromothiophene derivatives remains planar, favoring stacking interactions in solid states .
Preparation Methods
Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
A closely related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, has been synthesized via a multi-step process starting from methyl p-bromophenylacetate. The key steps include esterification, cyclization to form the pyrimidine ring, and chlorination to introduce chlorine atoms at the 4 and 6 positions of the pyrimidine ring. The process involves:
- Refluxing p-bromophenylacetic acid with methanol and a solid acid catalyst to form methyl p-bromophenylacetate.
- Reaction with sodium methoxide and dimethyl carbonate to generate an intermediate malonate derivative.
- Cyclization and chlorination using phosphorus oxychloride and N,N-dimethyl aniline to yield the dichloropyrimidine derivative.
- Purification by extraction and recrystallization.
This method achieves yields of approximately 73-75% overall and high purity (up to 99.9% by HPLC).
Preparation of 5-Bromo-2-chloropyrimidine
The compound 5-bromo-2-chloropyrimidine, structurally related to the target compound, is prepared via nucleophilic substitution reactions involving 5-bromo-2-chloropyrimidine as a starting material. Typical conditions include:
- Reaction with nucleophiles such as piperidinyl derivatives or malonate esters in polar aprotic solvents like N,N-dimethylformamide (DMF).
- Use of bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine (DIPEA).
- Heating at temperatures ranging from room temperature to 80°C for 12-24 hours.
- Work-up involving aqueous quenching, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
Yields for these substitution reactions range from 41% to 82%, depending on the nucleophile and conditions.
Proposed Synthetic Route for this compound
Based on the above insights, a plausible synthetic approach to this compound involves:
Synthesis of 6-chloropyrimidine core : Starting from 2,4,6-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine, selectively substitute the chlorine at the 4-position.
Preparation of 5-bromofuran-2-yl nucleophile or coupling partner : Bromination of furan at the 5-position followed by functionalization to enable nucleophilic substitution or cross-coupling.
Coupling reaction : Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) to attach the 5-bromofuran-2-yl group to the 4-position of the pyrimidine ring.
Purification and characterization : Extraction, recrystallization, and chromatographic purification followed by confirmation via NMR, MS, and HPLC.
Detailed Reaction Conditions and Yields from Related Literature
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | p-Bromophenylacetic acid + methanol + acid catalyst | Reflux 5-5.5 h | ~95 | Esterification to methyl p-bromophenylacetate |
| 2 | Intermediate + sodium methoxide + dimethyl carbonate | 75°C, 6 h, N2 atmosphere | - | Formation of malonate intermediate |
| 3 | Intermediate + POCl3 + N,N-dimethylaniline | 20-105°C, 3-5 h | 73-75 | Chlorination and cyclization to 4,6-dichloropyrimidine derivatives |
| 4 | 5-bromo-2-chloropyrimidine + nucleophile (e.g., piperidinyl derivative) + K2CO3 | DMF, 80°C, 12 h | 41-82 | Nucleophilic substitution to introduce substituents at 4-position |
| 5 | 5-bromofuran-2-yl boronic acid + 4,6-dichloropyrimidine | Pd-catalyzed Suzuki coupling, base, solvent | Variable | Coupling to attach 5-bromofuran ring (inferred from analogous cross-coupling methods) |
Analytical Data and Purity
- Purity of halogenated pyrimidine intermediates typically exceeds 99% as confirmed by high-performance liquid chromatography (HPLC).
- Structural confirmation is achieved by proton nuclear magnetic resonance (^1H NMR) and mass spectrometry (MS).
- For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine showed a purity of 99.93% and clear NMR signals consistent with the expected structure.
Summary and Research Findings
- Direct literature on this compound preparation is scarce; however, the synthesis can be extrapolated from established methods for halogenated pyrimidines and bromofuran derivatives.
- The key synthetic challenge lies in selective halogenation and efficient coupling of the bromofuran moiety onto the pyrimidine ring.
- Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are the most promising approaches.
- Reaction conditions such as temperature, solvent, base, and catalyst choice critically affect yield and purity.
- Optimization of reaction parameters and purification steps is essential for high-yield and high-purity product suitable for further applications.
Q & A
Q. What are the common synthetic routes for preparing 4-(5-Bromofuran-2-yl)-6-chloropyrimidine, and what experimental parameters are critical?
The compound is typically synthesized via Suzuki–Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated pyrimidine precursors with boronic acid derivatives. Key parameters include:
- Catalyst loading : 5 mol% Pd(PPh₃)₄ for optimal reactivity .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) under inert atmospheres to prevent side reactions .
- Temperature control : Reactions often proceed at reflux (60–80°C) to balance reaction rate and stability of intermediates .
- Purification : Column chromatography or recrystallization ensures >98% purity, as validated by GC analysis .
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
- NMR spectroscopy (¹H, ¹³C) confirms substitution patterns on the pyrimidine and furan rings.
- GC-MS ensures purity (>98% by GC) and identifies volatile impurities .
- Melting point analysis (78–80°C) serves as a preliminary purity check .
Discrepancies may arise from solvent residues (e.g., DMF in NMR spectra) or polymorphism affecting melting point ranges. Cross-referencing with databases (e.g., CAPLUS, REAXYS) is critical for validation .
Q. What safety protocols are essential for handling halogenated pyrimidines like this compound?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
- PPE : Use chemical-resistant gloves, safety goggles, and lab coats; work in a fume hood to avoid inhalation .
- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?
- Catalyst tuning : Replace Pd(PPh₃)₄ with Buchwald–Hartwig ligands (e.g., XPhos) to enhance coupling efficiency with sterically hindered boronic acids .
- Solvent optimization : Test mixed solvents (e.g., THF:H₂O) to improve substrate solubility and reduce side reactions.
- Real-time monitoring : Use TLC with UV visualization (254 nm) to track reaction progress and terminate at maximum conversion .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous NOE correlations or overlapping signals.
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values to confirm assignments .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that may skew spectral interpretations .
Q. How does the bromine-chlorine substitution pattern influence stability under varying conditions?
- Thermal stability : The electron-withdrawing Cl at pyrimidine’s C6 position increases susceptibility to nucleophilic attack, requiring inert atmospheres during synthesis .
- Photodegradation : The bromofuran moiety is prone to radical-mediated degradation; stability studies under UV light (e.g., 365 nm) are recommended .
- Hydrolytic sensitivity : Monitor pH-dependent hydrolysis (e.g., in aqueous buffers) via HPLC to identify degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
